molecular formula C14H17FN4 B12229535 4-(Fluoromethyl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine

4-(Fluoromethyl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine

Cat. No.: B12229535
M. Wt: 260.31 g/mol
InChI Key: HPCUZSBKYPNFHU-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine is a complex organic compound that belongs to the class of pyrido[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the preparation might start with the synthesis of a pyrido[3,4-d]pyrimidine core, which is then functionalized with a piperidine ring and a fluoromethyl group .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. The choice of method would depend on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce various functional groups like halides or amines .

Scientific Research Applications

4-(Fluoromethyl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

  • **Industry

Properties

Molecular Formula

C14H17FN4

Molecular Weight

260.31 g/mol

IUPAC Name

4-[4-(fluoromethyl)piperidin-1-yl]-2-methylpyrido[3,4-d]pyrimidine

InChI

InChI=1S/C14H17FN4/c1-10-17-13-9-16-5-2-12(13)14(18-10)19-6-3-11(8-15)4-7-19/h2,5,9,11H,3-4,6-8H2,1H3

InChI Key

HPCUZSBKYPNFHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(CC3)CF

Origin of Product

United States

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